2,8-Dimethylquinoxalin-6-amine

Description

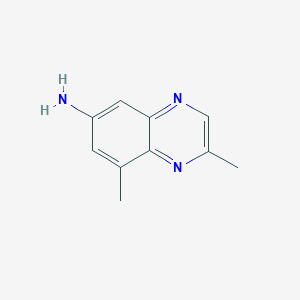

Structure

3D Structure

Properties

CAS No. |

103139-95-3 |

|---|---|

Molecular Formula |

C10H11N3 |

Molecular Weight |

173.21 g/mol |

IUPAC Name |

2,8-dimethylquinoxalin-6-amine |

InChI |

InChI=1S/C10H11N3/c1-6-3-8(11)4-9-10(6)13-7(2)5-12-9/h3-5H,11H2,1-2H3 |

InChI Key |

UWBYOYFMHGAVDC-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC2=NC=C(N=C12)C)N |

Canonical SMILES |

CC1=CC(=CC2=NC=C(N=C12)C)N |

Origin of Product |

United States |

Foundational & Exploratory

2,8-Dimethylquinoxalin-6-amine CAS 103139-95-3 properties

An In-Depth Technical Guide to 2,8-Dimethylquinoxalin-6-amine (CAS 103139-95-3): Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound (CAS 103139-95-3), a heterocyclic amine belonging to the quinoxaline class of compounds. Quinoxaline derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous molecules with diverse and potent biological activities.[1][2] This document consolidates available data on the physicochemical properties, spectroscopic profile, and safety considerations for this specific isomer. Furthermore, it proposes a logical synthetic pathway based on established chemical principles and explores its primary application as a versatile building block for the synthesis of compound libraries aimed at drug discovery and development. This guide is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences who require a detailed understanding of this compound's characteristics and potential.

Introduction to the Quinoxaline Scaffold

The quinoxaline ring system, a fusion of a benzene ring and a pyrazine ring, is a cornerstone in the field of medicinal chemistry. Its rigid, planar structure and the presence of two nitrogen atoms make it an excellent scaffold for interacting with various biological targets. Consequently, quinoxaline derivatives have been investigated for a wide spectrum of pharmacological effects, including antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory activities.[3][4]

This compound is a specific functionalized derivative within this important class. Its structure features two methyl groups and a primary amine, the latter of which provides a critical reactive handle for further chemical modification. While direct biological data on this particular compound is sparse, its value lies in its potential as a synthetic intermediate for creating novel, more complex molecules for high-throughput screening and lead optimization in drug discovery programs.[1][2]

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for its handling, characterization, and use in synthetic applications.

| Property | Value | Source |

| CAS Number | 103139-95-3 | [5] |

| Molecular Formula | C₁₀H₁₁N₃ | [5] |

| Molecular Weight | 173.21 g/mol | [5] |

| IUPAC Name | This compound | N/A |

| SMILES | NC1=CC(C)=C2N=C(C)C=NC2=C1 | [5] |

| Physical State | Solid (predicted) | [6][7] |

| Appearance | Light yellow to grey solid (inferred from analogs) | [6][8] |

| Melting Point | Data not available. For comparison, the related isomer 6-Amino-2,3-dimethylquinoxaline (CAS 7576-88-7) has a melting point of 190-195 °C.[7] | N/A |

| Solubility | Soluble in DMSO and Methanol (predicted).[9] | N/A |

Spectroscopic Profile and Structural Elucidation

While specific spectral data for this compound are not publicly available, a predictive analysis based on its structure and established spectroscopic principles allows for confident structural verification.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments:

-

Amine Protons (-NH₂): A broad singlet, typically in the 3.5-5.0 ppm range, which would disappear upon the addition of D₂O.[10]

-

Aromatic Protons: Two singlets or two doublets with very small coupling constants in the aromatic region (approx. 6.5-7.5 ppm), corresponding to the protons on the benzene portion of the ring system.

-

Quinoxaline Proton: One singlet in the aromatic region (approx. 8.0-8.5 ppm) for the lone proton on the pyrazine ring.

-

Methyl Protons (-CH₃): Two sharp singlets, each integrating to 3 protons, likely in the 2.3-2.7 ppm range.[10] The distinct chemical shifts would correspond to the methyl groups at the C2 and C8 positions.

¹³C NMR Spectroscopy: The carbon spectrum should display 10 unique signals, reflecting the 10 carbon atoms in the asymmetric structure:

-

Aromatic/Heteroaromatic Carbons: Eight signals in the downfield region (approx. 110-160 ppm). Carbons bonded to nitrogen will be the most deshielded.

-

Methyl Carbons (-CH₃): Two signals in the upfield region (approx. 15-25 ppm).

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present:

-

N-H Stretch: A characteristic pair of sharp to medium intensity bands for the primary amine (NH₂) symmetric and asymmetric stretches, appearing in the 3300-3500 cm⁻¹ region.[11]

-

C-H Stretch: Signals just above 3000 cm⁻¹ for aromatic C-H bonds and just below 3000 cm⁻¹ for the methyl C-H bonds.

-

C=N and C=C Stretch: A series of absorptions in the 1500-1650 cm⁻¹ region corresponding to the stretching vibrations within the quinoxaline ring system.

Mass Spectrometry (MS): In mass spectrometry, the compound is expected to show a prominent molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight, 173.21.

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed):

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 4,5-diamino-3-methyltoluene in absolute ethanol.

-

Addition: To the stirred solution, add 1.0-1.1 equivalents of pyruvaldehyde (often supplied as a 40% aqueous solution) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.

-

Isolation: The crude product may precipitate upon cooling or solvent removal. If not, the residue can be partitioned between ethyl acetate and a saturated sodium bicarbonate solution. The organic layer is then separated, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Applications in Research and Drug Development

The primary utility of this compound is as a molecular scaffold for the construction of compound libraries. The 6-amino group is a key point of diversification, allowing for the attachment of various side chains and functional groups to explore the structure-activity relationship (SAR) of new chemical entities.[1][2]

Caption: Key derivatization pathways from the 6-amino functional group.

Studies on analogous 2,3-substituted quinoxalin-6-amine compounds have demonstrated that derivatization at this position can lead to potent biologically active molecules.[2] For example:

-

Ureas and Thioureas: Reaction with isocyanates or isothiocyanates yields urea or thiourea derivatives. This modification has been shown to produce compounds with significant antiproliferative activity against various cancer cell lines.[1]

-

Amides: Acylation with acyl chlorides or carboxylic acids (using coupling agents) produces amides, another common functional group in bioactive molecules.

-

Sulfonamides: Reaction with sulfonyl chlorides yields sulfonamides, a class of compounds known for a wide range of therapeutic applications.

By synthesizing these types of derivatives from this compound, researchers can systematically probe how different substituents impact target binding and cellular activity, ultimately leading to the identification of optimized drug candidates.

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for this exact CAS number is not widely available, data from closely related aminoquinoxaline and quinoxaline compounds provide a strong basis for safe handling protocols.[8][12]

Hazard Identification (based on analogs):

-

Acute Toxicity: May be harmful if swallowed.[13]

-

Skin Irritation: Causes skin irritation.[8]

-

Eye Irritation: Causes serious eye irritation.[8]

-

Respiratory Irritation: May cause respiratory irritation.[8]

Recommended Handling and Storage Procedures:

| Aspect | Recommendation | Source |

| Ventilation | Use only under a chemical fume hood or in a well-ventilated area. | [6] |

| Personal Protective Equipment (PPE) | Wear protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat. | |

| Hygiene | Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area. | |

| Storage | Keep container tightly closed. Store locked up in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents. | [6][8][12] |

| Spill Response | Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Avoid dust formation. | [8] |

Conclusion

This compound, CAS 103139-95-3, is a valuable heterocyclic building block for medicinal chemistry and drug discovery. While detailed experimental data for this specific isomer is limited, its properties and reactivity can be confidently predicted based on the extensive knowledge of the quinoxaline scaffold. Its key feature, the 6-amino group, provides a versatile handle for synthetic elaboration, enabling the creation of diverse compound libraries. By following established synthetic strategies and adhering to appropriate safety protocols derived from analogous compounds, researchers can effectively utilize this molecule to develop novel therapeutics targeting a wide range of diseases.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 4. pharmacophorejournal.com [pharmacophorejournal.com]

- 5. 103139-95-3|this compound|BLD Pharm [bldpharm.com]

- 6. fishersci.com [fishersci.com]

- 7. 6-Amino-2,3-dimethylquinoxaline 95 7576-88-7 [sigmaaldrich.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. chembk.com [chembk.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. chemical.kao.com [chemical.kao.com]

- 13. 6-Quinoxalinamine | C8H7N3 | CID 237859 - PubChem [pubchem.ncbi.nlm.nih.gov]

2,8-Dimethylquinoxalin-6-amine solubility in DMSO and water

An In-depth Technical Guide on the Solubility of 2,8-Dimethylquinoxalin-6-amine in DMSO and Water

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a heterocyclic amine of interest in medicinal chemistry and materials science. In the absence of extensive published quantitative data for this specific molecule, this document serves as a predictive guide and a methodological framework for researchers. We will deconstruct the molecule's structural attributes to forecast its solubility in dimethyl sulfoxide (DMSO) and water. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the empirical determination of both kinetic and aqueous solubility, ensuring researchers can generate reliable and reproducible data. The principles and methodologies outlined herein are designed to empower scientists in drug discovery and chemical research to make informed decisions regarding compound handling, formulation, and assay development.

Introduction: The Critical Role of Solubility

This compound belongs to the quinoxaline class of heterocyclic compounds, a scaffold recognized as a "privileged structure" in drug discovery due to its prevalence in a wide array of biologically active molecules.[1] The utility of any compound in biological screening or as a therapeutic agent is fundamentally dependent on its solubility. Poor solubility can mask true biological activity, lead to inconsistent assay results, and present significant challenges for formulation and in vivo administration.[2]

This guide focuses on two of the most critical solvents in the research and development pipeline:

-

Dimethyl Sulfoxide (DMSO): A powerful polar aprotic solvent, DMSO is the industry standard for dissolving diverse compound libraries to create high-concentration stock solutions for high-throughput screening.[3][4]

-

Water: As the biological medium, aqueous solubility is a key determinant of a compound's potential for oral bioavailability and its suitability for various in vitro and in vivo assays.

Understanding the solubility of this compound in these two solvents is therefore not merely a matter of physicochemical characterization but a prerequisite for its successful application in any research endeavor.

Theoretical Solubility Assessment: A Structural Perspective

The solubility of a molecule is dictated by its structure—specifically, the balance between its polar and nonpolar components and its capacity for intermolecular interactions with the solvent.

Molecular Structure of this compound

The structure consists of a quinoxaline core, which is an aromatic heterocyclic system, substituted with two methyl groups and one amine group.

Caption: Chemical structure of this compound.

Predicted Solubility in DMSO

-

Rationale: DMSO is a highly polar aprotic solvent with a large dipole moment. It is an excellent hydrogen bond acceptor but does not donate hydrogen bonds.[3] The quinoxaline ring system is aromatic and relatively nonpolar, but the nitrogen atoms within the ring and the exocyclic amine group introduce significant polarity.

-

Prediction: High solubility is expected. The polar nature of DMSO will effectively solvate the polar regions of the molecule (the amine group and ring nitrogens). Its ability to dissolve aromatic compounds will accommodate the quinoxaline core. Many complex quinoxaline derivatives exhibit excellent solubility in polar aprotic solvents like DMSO.[5][6]

Predicted Solubility in Water

-

Rationale: Water is a polar protic solvent, capable of both donating and accepting hydrogen bonds. For a molecule to dissolve in water, the energy gained from water-solute interactions must overcome the energy required to break the solute-solute crystal lattice and disrupt the water-water hydrogen bonding network.

-

Analysis of Structural Features:

-

Hydrophilic (Water-Liking) Features: The primary amine (-NH₂) group is the most significant contributor to water solubility. It can both donate and accept hydrogen bonds with water molecules.[7] The two nitrogen atoms within the quinoxaline ring can also act as hydrogen bond acceptors.

-

Hydrophobic (Water-Fearing) Features: The fused aromatic ring system (quinoxaline core) and the two methyl (-CH₃) groups are nonpolar and will resist interaction with water.

-

-

Prediction: Low to moderate solubility. While the amine group promotes solubility, the molecule has ten carbon atoms. Generally, for amines, borderline water solubility is reached at around six carbon atoms.[8][9] The large, hydrophobic surface area of the aromatic core and methyl groups will likely limit its solubility in neutral water.

-

The Effect of pH: As an amine, the compound is basic. In an acidic aqueous solution, the amine group will be protonated to form an ammonium salt (R-NH₃⁺).[10] This introduces a formal positive charge, dramatically increasing the molecule's polarity and its interaction with polar water molecules. Therefore, the solubility of this compound is expected to be significantly higher in acidic aqueous buffers (e.g., pH 1.2) compared to neutral or basic buffers.[11]

Experimental Determination of Solubility in DMSO

For early-stage drug discovery, kinetic solubility is often measured. This reflects the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration DMSO stock into an aqueous buffer. However, for creating a stock solution, determining the maximum solubility in pure DMSO is the primary goal.[12]

Protocol: Maximum Solubility Determination in DMSO

This protocol is designed to find the equilibrium solubility of the compound in 100% DMSO at room temperature.[13]

Materials:

-

This compound (solid powder)

-

Anhydrous DMSO

-

Calibrated analytical balance

-

Vortex mixer

-

Benchtop centrifuge (capable of >10,000 rpm)

-

2 mL microcentrifuge tubes

-

Calibrated micropipettes

-

Appropriate analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Methodology:

-

Preparation of a Supersaturated Slurry:

-

Accurately weigh approximately 5-10 mg of this compound into a 2 mL microcentrifuge tube.

-

Add a small, precise volume of anhydrous DMSO (e.g., 100 µL) to the tube. This should create a concentration well above the expected solubility.

-

Vortex the tube vigorously for 5-10 minutes to create a fine suspension (slurry).

-

-

Equilibration:

-

Place the tube on a rotator or shaker at a consistent room temperature (e.g., 25°C) for 24 hours. This allows the system to reach thermodynamic equilibrium between the dissolved and solid states. Causality Note: A 24-hour incubation is crucial to ensure that you are measuring true equilibrium solubility, not just the rate of dissolution.

-

-

Separation of Undissolved Solid:

-

Centrifuge the slurry at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess, undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully remove a known volume (e.g., 10 µL) of the clear supernatant without disturbing the pellet.

-

Perform a large, accurate serial dilution of the supernatant into a solvent in which the compound is highly soluble and compatible with your analytical method (e.g., Methanol or Acetonitrile). A 1:100 or 1:1000 dilution is common. Self-Validation Note: A large dilution factor is necessary to bring the concentration into the linear range of the analytical detector and minimize any solvent effects from the DMSO.

-

-

Quantification:

-

Determine the concentration of the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV). A standard curve of this compound of known concentrations must be prepared in the same final solvent.

-

Back-calculate the original concentration in the DMSO supernatant by multiplying the measured concentration by the dilution factor. This value represents the maximum solubility.

-

Data Presentation

| Parameter | Value | Units |

| Temperature | 25 | °C |

| Solvent | Anhydrous DMSO | - |

| Equilibration Time | 24 | hours |

| Maximum Solubility | (Calculated Value) | mg/mL |

| Maximum Solubility | (Calculated Value) | mM |

Experimental Determination of Solubility in Water

Aqueous solubility should be assessed using a standardized shake-flask method, which is considered the "gold standard" for determining thermodynamic solubility. Given the predicted pH-dependence, testing in buffers of different pH is essential.

Protocol: Shake-Flask Aqueous Solubility Determination

This protocol is adapted from standard pharmaceutical guidelines.[14][15]

Materials:

-

This compound (solid powder)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Hydrochloric acid buffer, pH 1.2

-

Glass vials with Teflon-lined caps

-

Orbital shaker or rotator in a temperature-controlled incubator (25°C or 37°C)

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical instrument (e.g., HPLC-UV)

Methodology:

Caption: Workflow for Shake-Flask Aqueous Solubility Determination.

-

System Preparation:

-

Add an excess amount of solid this compound to separate glass vials (e.g., 2 mg into 1 mL of buffer). Use at least two different buffers: pH 7.4 (physiological) and pH 1.2 (stomach acid).

-

Causality Note: Adding a visible excess of solid is critical to ensure that a saturated solution is formed and that equilibrium can be established.

-

-

Equilibration:

-

Seal the vials and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C) for at least 24 hours. For compounds that are slow to equilibrate, 48-72 hours may be necessary.

-

-

Sample Processing:

-

Remove the vials and let them stand undisturbed for at least 1 hour to allow larger particles to settle.

-

Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter into a clean analysis vial. Self-Validation Note: Filtration is a mandatory step to remove any microscopic, undissolved particles that would otherwise lead to an overestimation of solubility.

-

-

Quantification:

-

Analyze the clear filtrate using a calibrated HPLC-UV method to determine the compound's concentration. Dilution may be necessary if the concentration is high (especially for the pH 1.2 sample).

-

The measured concentration is the thermodynamic aqueous solubility at that specific pH and temperature.

-

Visualizing pH-Dependent Solubility

The increased solubility in acidic conditions is due to the protonation of the basic amine group.

Caption: Equilibrium of this compound in Water.

Data Presentation

| Parameter | Buffer 1 | Buffer 2 | Units |

| Buffer System | PBS | HCl | - |

| pH | 7.4 | 1.2 | - |

| Temperature | 25 | 25 | °C |

| Aqueous Solubility | (Value) | (Value) | µg/mL |

| Aqueous Solubility | (Value) | (Value) | µM |

Conclusion and Recommendations

Based on a thorough structural analysis, this compound is predicted to be highly soluble in DMSO, making it an ideal solvent for preparing concentrated stock solutions for screening and in vitro assays. Conversely, its aqueous solubility at neutral pH is expected to be limited due to the hydrophobic nature of its fused ring system. However, its basic amine functionality strongly suggests that aqueous solubility will be dramatically enhanced under acidic conditions.

For any research involving this compound, it is imperative to move beyond theoretical predictions. The detailed protocols provided in this guide offer a robust framework for empirically determining the solubility in both DMSO and aqueous media. This data is fundamental for ensuring the accuracy and reproducibility of biological data, guiding formulation strategies, and ultimately, enabling the successful progression of this compound in the research and development pipeline.

References

- Solubility of Things. (n.d.). Quinoxaline derivative.

- Department of Chemistry, University of Calicut. (2024, September 24). Solubility test for Organic Compounds.

- Faculty of Science, Tanta University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved February 20, 2026, from [Link]

- BenchChem. (2025, December). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.

- Thompson Rivers University. (2023, August 31). Solubility of Organic Compounds.

-

ResearchGate. (n.d.). Table 2 Solubility of Polyamides containing quinoxaline moiety. Retrieved February 20, 2026, from [Link]

-

Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II. Retrieved February 20, 2026, from [Link]

-

SlidePlayer. (2020, March 4). Amines and Heterocycles. Retrieved February 20, 2026, from [Link]

- Santa Monica College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

MDPI. (2021, June 28). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved February 20, 2026, from [Link]

-

National Center for Biotechnology Information. (2023, November 9). Quinoxaline derivatives as attractive electron-transporting materials. Retrieved February 20, 2026, from [Link]

- University of Calgary. (2018, November 16). Amines and Heterocycles.

- Purdue University. (2005). Principles of Drug Action 1, Spring 2005, Amines.

-

Asian Journal of Chemistry. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved February 20, 2026, from [Link]

- BenchChem. (2025). An In-depth Technical Guide to the Chemical and Physical Properties of Quinoxaline Derivatives.

-

MDPI. (2023, August 17). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Retrieved February 20, 2026, from [Link]

-

ResearchGate. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. Retrieved February 20, 2026, from [Link]

-

PubMed. (2004, February 15). In silico estimation of DMSO solubility of organic compounds for bioscreening. Retrieved February 20, 2026, from [Link]

-

PubChem. (n.d.). 2,3-Dimethylquinoxalin-6-amine. Retrieved February 20, 2026, from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.S: Amines and Heterocycles (Summary). Retrieved February 20, 2026, from [Link]

-

ChemSynthesis. (2025, May 20). N,N-dimethyl-6H-indolo[2,3-b]quinoxalin-6-amine. Retrieved February 20, 2026, from [Link]

-

PubChemLite. (n.d.). 2-methylquinoxalin-6-amine (C9H9N3). Retrieved February 20, 2026, from [Link]

-

ResearchGate. (2026, January 13). 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure-activity relationship study. Retrieved February 20, 2026, from [Link]

-

Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved February 20, 2026, from [Link]

- MP Biomedicals. (2016, January 18). Dimethyl Sulfoxide.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 4. neutronco.com [neutronco.com]

- 5. researchgate.net [researchgate.net]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. webhome.auburn.edu [webhome.auburn.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. asianpubs.org [asianpubs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

difference between 2,3-dimethyl and 2,8-dimethylquinoxalin-6-amine

An In-Depth Technical Guide on 2,3-Dimethyl vs. 2,8-Dimethylquinoxalin-6-amine

Executive Summary

This technical guide provides a comparative analysis of 2,3-dimethylquinoxalin-6-amine and This compound , two structural isomers within the quinoxaline pharmacophore family. While they share the same molecular formula (

The 2,3-isomer is a symmetric, easily accessible building block widely used in kinase inhibitor discovery and dye synthesis. In contrast, the 2,8-isomer is an asymmetric, synthetically challenging scaffold characterized by significant steric crowding around the N1-nitrogen (the peri-effect), which alters its basicity and metal-coordination capability. This guide details the structural logic, synthetic pathways, and functional implications of these differences for researchers in medicinal chemistry and materials science.

Chemical Identity and Structural Analysis

The fundamental difference lies in the placement of the methyl groups relative to the ring nitrogens.

| Feature | 2,3-Dimethylquinoxalin-6-amine | This compound |

| CAS Number | 7576-88-7 | 103139-95-3 |

| Molecular Weight | 173.21 g/mol | 173.21 g/mol |

| Symmetry | ||

| Methyl Positions | Vicinal (C2, C3) on Pyrazine ring | Distal: C2 (Pyrazine) & C8 (Benzene) |

| Steric Environment | Unhindered N1/N4 lone pairs | High Steric Strain at N1 (C8-Me peri-effect) |

| Key Precursors | 1,2-diamino-4-nitrobenzene + 2,3-Butanedione | 3-methyl-1,2-diamino-5-nitrobenzene + Methylglyoxal |

Structural Visualization

-

2,3-Dimethyl: The methyl groups flank the pyrazine ring, leaving the benzene ring (and the 6-amine) electronically coupled but sterically open.

-

2,8-Dimethyl: The C8-methyl is located on the benzene ring adjacent to the N1 nitrogen. This creates a "bay region" steric clash (the peri-effect) between the C8-methyl and the lone pair or substituents on N1.

Synthetic Methodologies and Regioselectivity

The synthesis of these isomers illustrates a classic problem in heterocyclic chemistry: Symmetry vs. Regiocontrol .

Synthesis of 2,3-Dimethylquinoxalin-6-amine

This synthesis is robust and high-yielding due to the symmetry of the diketone reagent.

-

Mechanism: Double condensation (Schiff base formation).

-

Reagents: 4-Nitro-o-phenylenediamine + 2,3-Butanedione (Diacetyl).

-

Outcome: Since 2,3-butanedione is symmetric, only one regioisomer is possible regarding the pyrazine ring. The subsequent reduction of the nitro group yields the target amine.[1]

Synthesis of this compound

This synthesis is complicated by the asymmetry of both the diamine and the dicarbonyl.

-

Challenge: Condensing 3-methyl-4-nitro-o-phenylenediamine with methylglyoxal (pyruvaldehyde) yields a mixture of isomers (2,8-dimethyl and 3,8-dimethyl).

-

Regiochemistry Rule: The more reactive aldehyde carbon of methylglyoxal typically attacks the less sterically hindered amine of the diamine.

-

Pathway: To get the 2,8-isomer, the ketone carbonyl must condense with the amine adjacent to the C8-methyl, while the aldehyde condenses with the amine para to the nitro group. This is often the minor pathway, making the 2,8-isomer difficult to isolate without chromatography.

-

Comparative Synthesis Workflow (DOT Diagram)

Figure 1: Comparative synthetic logic. The 2,3-isomer benefits from symmetric reagents, while the 2,8-isomer requires rigorous purification due to regio-isomeric byproducts.

Physicochemical & Electronic Properties

The structural differences manifest significantly in the electronic behavior of the molecules, particularly regarding basicity and solubility.

The Peri-Effect (2,8-Isomer)

In the 2,8-isomer, the methyl group at position 8 is spatially crowded against the N1 nitrogen.

-

Consequence: This steric clash prevents planar coordination at N1. If this molecule is used as a ligand for metal complexes (common for quinoxalines), the 2,8-isomer will exhibit significantly weaker binding affinity compared to the 2,3-isomer.

-

Basicity: The steric hindrance around N1 makes it a poorer proton acceptor (lower pKa) compared to the more accessible nitrogens in the 2,3-isomer.

Electronic Push-Pull

-

2,3-Dimethyl: The two methyl groups on the pyrazine ring donate electron density directly into the electron-deficient heterocyclic ring, stabilizing the LUMO. This makes the 6-amine a standard aniline-like nucleophile.

-

2,8-Dimethyl: The C8-methyl donates density into the benzene ring, theoretically increasing the electron density near the amine (at C6). However, the loss of planarity due to steric strain can decouple the pi-system, making the electronic outcome harder to predict without DFT calculations.

| Property | 2,3-Dimethyl | 2,8-Dimethyl |

| LogP (Predicted) | ~1.3 (Standard) | ~1.4 (Slightly higher due to shielding) |

| pKa (Ring N) | Higher (More basic) | Lower (Sterically hindered) |

| Solubility | Moderate in EtOH/DMSO | Slightly higher in non-polar solvents |

| Fluorescence | Stronger (Planar rigid system) | Weaker (Potential non-radiative decay via rotation) |

Biological Relevance and Applications

Medicinal Chemistry Scaffolds

-

Kinase Inhibitors: The 2,3-dimethylquinoxaline core is a "privileged scaffold" in drug discovery, often mimicking the adenine ring of ATP in kinase active sites. The 2,3-methyls provide hydrophobic contacts within the ATP-binding pocket.

-

Alpha-2 Adrenergic Agonists: Analogs of Brimonidine (a quinoxaline) often explore the 2,3-positions. The 2,8-isomer is less exploring due to synthetic difficulty, but offers a unique vector for selectivity if the target pocket has a specific "hole" for the C8-methyl.

Mutagenicity (Toxicological Note)

Researchers must handle both compounds with care. Quinoxaline amines are structurally related to Heterocyclic Amines (HCAs) found in cooked meats (e.g., MeIQx), which are potent mutagens.

-

Risk Profile: The 2,3-dimethyl isomer is structurally closer to known food mutagens when an imidazole ring is fused (forming MeIQx). While the amine itself is a precursor, it should be treated as a potential genotoxin.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 146053, 2,3-Dimethylquinoxalin-6-amine. Retrieved from [Link]

-

Chen, Q., et al. (2011). 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2,8-Dimethylquinoxalin-6-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the available information regarding the melting point and physical state of 2,8-Dimethylquinoxalin-6-amine. Due to the limited publicly available experimental data for this specific isomer, this document leverages data from the closely related compound, 2,3-Dimethylquinoxalin-6-amine, to provide a foundational understanding. Furthermore, it outlines a standard experimental protocol for the determination of these critical physicochemical parameters, underscoring their importance in the context of scientific research and pharmaceutical development.

Introduction to the Quinoxaline Scaffold

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene ring and a pyrazine ring, serves as a "privileged scaffold" in medicinal chemistry.[1] Its derivatives are integral to a wide array of biologically active molecules and are found in various pharmaceuticals.[1] The chemical versatility of the quinoxaline core allows for substitutions that significantly influence the molecule's physicochemical properties, such as melting point and physical state, which in turn affect its solubility, stability, and bioavailability.[2]

Physicochemical Properties of Dimethylquinoxalin-6-amine Isomers

| Property | 2,3-Dimethylquinoxalin-6-amine | This compound |

| Molecular Formula | C₁₀H₁₁N₃ | C₁₀H₁₁N₃ |

| Molecular Weight | 173.21 g/mol | 173.21 g/mol |

| Physical State | Solid | Solid (Predicted) |

| Melting Point | 190-195 °C | Not available |

Table 1: Comparison of Physicochemical Properties of Dimethylquinoxalin-6-amine Isomers.

The structural similarity between the 2,8- and 2,3- isomers suggests that this compound is also a solid at room temperature with a relatively high melting point. The difference in the position of the methyl groups on the quinoxaline ring is expected to have a minor, though not insignificant, impact on the crystal lattice packing and, consequently, the melting point.

Experimental Determination of Melting Point

The melting point of a solid crystalline substance is a fundamental physical property that is invaluable for identification, purity assessment, and characterization. The following is a standard protocol for determining the melting point of a solid organic compound like this compound using a capillary melting point apparatus.

Step-by-Step Protocol

-

Sample Preparation:

-

Ensure the sample of this compound is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm. This is typically achieved by tapping the sealed end of the capillary tube on a hard surface.

-

-

Apparatus Setup:

-

Insert the packed capillary tube into the heating block of the melting point apparatus.

-

Set the initial temperature to approximately 20 °C below the expected melting point. Since the melting point is unknown, a preliminary rapid heating can be performed to get a rough estimate, followed by a more precise measurement.

-

Set the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample and the heating block.

-

-

Melting Point Determination:

-

Observe the sample through the magnifying lens of the apparatus.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample has completely melted (the end of melting).

-

The melting point is reported as a range between these two temperatures.

-

-

Purity Assessment:

-

A sharp melting point range (typically 0.5-2 °C) is indicative of a pure compound.

-

A broad or depressed melting point range suggests the presence of impurities.

-

Experimental Workflow Diagram

Significance in Research and Drug Development

The physical state and melting point of a compound are critical parameters in the early stages of drug discovery and development.

-

Compound Identification and Purity: The melting point is a reliable indicator of a compound's identity and purity. Any deviation from a known standard can signal the presence of impurities or an incorrect substance.

-

Solubility and Dissolution Rate: The physical form of a drug (crystalline vs. amorphous) and its melting point are directly related to its solubility and dissolution rate. These factors are crucial determinants of a drug's bioavailability. Generally, lower melting points are associated with higher solubility.

-

Formulation Development: Understanding the physical properties of an active pharmaceutical ingredient (API) is essential for developing a stable and effective dosage form. For instance, a solid with a well-defined melting point is often easier to handle and formulate into tablets or capsules than an amorphous or low-melting solid.

-

Chemical Synthesis and Purification: The melting point is used to monitor the progress of a chemical synthesis and to assess the effectiveness of purification techniques like recrystallization.

References

-

PubChem. 6-Quinoxalinamine. National Center for Biotechnology Information. [Link]

-

PubChem. 2,3-Dimethylquinoxalin-6-amine. National Center for Biotechnology Information. [Link]

- Ghuge, A. et al. (2011). 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study. Bioorganic & Medicinal Chemistry Letters, 21(7), 1929-1932.

- This citation is not available

- This citation is not available

- This citation is not available

- This citation is not available

- This citation is not available

- This citation is not available

- This citation is not available

- This citation is not available

- This citation is not available

Sources

literature review on 6-amino-2,8-dimethylquinoxaline analogs

An In-depth Technical Guide to 6-Amino-Dimethylquinoxaline Analogs as Biologically Active Scaffolds

Executive Summary

The quinoxaline core is a recognized "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents due to its versatile biological activity.[1][2][3] This guide focuses on the 6-amino-dimethylquinoxaline family, a subset of quinoxalines that has demonstrated significant potential, particularly in oncology. While this review was prompted by an interest in the 6-amino-2,8-dimethylquinoxaline isomer, a thorough literature analysis reveals a scarcity of specific data for this substitution pattern.

Therefore, this technical guide is structured to provide a robust and scientifically grounded framework by focusing on the extensively studied and closely related 6-amino-2,3-dimethylquinoxaline analogs . The synthetic strategies, biological activities, and structure-activity relationship (SAR) data presented herein for the 2,3-dimethyl analogs serve as an authoritative blueprint for researchers and drug development professionals interested in exploring the therapeutic potential of the broader 6-amino-dimethylquinoxaline class, including the less-charted 2,8-isomer.

The Quinoxaline Scaffold: A Foundation for Drug Discovery

Quinoxaline (1,4-benzodiazine) is a heterocyclic aromatic compound formed by the fusion of a benzene ring and a pyrazine ring.[2] This structural motif is a bioisostere of quinoline and naphthalene and is found in a variety of compounds with a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and neuroprotective properties.[1][2][4][5] The ability of the quinoxaline ring to serve as a scaffold for diverse chemical modifications allows for the fine-tuning of its pharmacological profile, making it a cornerstone of modern drug discovery.[6]

Synthetic Strategies for 6-Amino-2,3-dimethylquinoxaline Analogs

The cornerstone of quinoxaline synthesis is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[2][7] For the 6-amino-2,3-dimethylquinoxaline core, this involves the reaction of 1,2,4-triaminobenzene with 2,3-butanedione (diacetyl). The resulting 6-amino-2,3-dimethylquinoxaline is a key intermediate that can be further functionalized, most critically at the 6-amino position, to generate a library of diverse analogs.

The general workflow involves two key stages: formation of the core heterocyclic structure and subsequent derivatization of the amino group.

Caption: General workflow for synthesizing 6-amino-2,3-dimethylquinoxaline analogs.

Experimental Protocol: Synthesis of a Representative Quinoxaline Urea Analog

This protocol describes the synthesis of a 6-urea-substituted-2,3-dimethylquinoxaline analog, a class of compounds that has shown significant antiproliferative activity.[1]

Step 1: Synthesis of 6-Amino-2,3-dimethylquinoxaline (Intermediate)

-

To a solution of 1,2,4-triaminobenzene dihydrochloride (10 mmol) in ethanol (50 mL), add 2,3-butanedione (11 mmol).

-

Reflux the mixture for 36-48 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 6-amino-2,3-dimethylquinoxaline.

Step 2: Synthesis of the Quinoxaline Urea Analog

-

Dissolve 6-amino-2,3-dimethylquinoxaline (5 mmol) in dichloromethane (DCM, 25 mL).

-

Add N,N-Diisopropylethylamine (DIPEA, 7.5 mmol) to the solution.

-

Add the desired substituted phenyl isocyanate (e.g., 4-chlorophenyl isocyanate, 6 mmol) dropwise to the mixture at 0°C.

-

Allow the reaction to stir at room temperature for 12-24 hours.

-

After the reaction is complete (monitored by TLC), wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting solid by recrystallization or column chromatography to obtain the final quinoxaline urea analog.

Causality and Trustworthiness: This two-step protocol is robust. The initial condensation is a classic, high-yielding reaction for forming the quinoxaline core. The subsequent urea formation is a standard and efficient method for derivatizing the amine. Using DIPEA as a non-nucleophilic base ensures that the isocyanate reacts specifically with the primary amino group of the quinoxaline. Each step can be validated by standard analytical techniques (TLC, NMR, Mass Spectrometry), ensuring a self-validating system.

Spectrum of Biological Activity

Analogs derived from the 6-amino-2,3-disubstituted quinoxaline scaffold have demonstrated potent antiproliferative activity against a range of human cancer cell lines.[1] The primary mechanism of action for many of these compounds is the induction of apoptosis (programmed cell death).[1]

Key biological effects include:

-

Inhibition of Cancer Cell Growth: Compounds show low micromolar potency against lung, colon, breast, and pancreatic cancer cell lines.[1]

-

Induction of Apoptosis: Treatment of cancer cells with active quinoxaline urea analogs leads to the activation of executioner caspases (caspase 3/7) and cleavage of poly (ADP-ribose) polymerase (PARP), which are hallmark indicators of apoptosis.[1]

-

Kinase Inhibition: While not fully elucidated for all analogs, the quinoxaline scaffold is known to be an effective template for designing kinase inhibitors.[6]

Data Summary: Antiproliferative Activity of Analogs

The following table summarizes the in vitro cytotoxic activity (IC₅₀ in µM) of representative 2,3-disubstituted 6-aminoquinoxaline-urea analogs from published studies.

| Compound ID | R1/R2 Substituent | Cell Line (Cancer Type) | IC₅₀ (µM) | Reference |

| 7c | Furan-2-yl | A549 (Lung) | 2.5 | [1] |

| HT29 (Colon) | 3.1 | [1] | ||

| MDAMB231 (Breast) | 2.8 | [1] | ||

| VIIIc | H / Cl | HCT116 (Colon) | 2.5 | [1] |

| MCF-7 (Breast) | 9.0 | [1] | ||

| VIIIa | H / H | HepG2 (Liver) | 9.8 | [1] |

Note: This table is adapted from data on various 2,3-substituted analogs to illustrate the scaffold's potential. The R1/R2 substituents in this table are not methyl groups but demonstrate the scaffold's activity.

Structure-Activity Relationship (SAR) Analysis

SAR studies are crucial for optimizing lead compounds. For the 6-aminoquinoxaline scaffold, activity is highly dependent on the nature of the substituents at the 2, 3, and 6 positions.

-

Position 6 (The Amino Group): This is the most critical position for modulating activity. Derivatization of the 6-amino group into ureas, thioureas, and amides is a consistently successful strategy for generating potent antiproliferative compounds.[1][3] The unsubstituted 6-amino group generally confers weak or no activity. The nature of the substituent on the urea/amide moiety also plays a key role, with electron-withdrawing or halogen groups on a terminal phenyl ring often enhancing potency.

-

Positions 2 and 3: The substituents on the pyrazine ring influence the molecule's electronics and steric profile. Studies comparing different substituents have shown that heteroaromatic rings (like furan) at positions 2 and 3 can lead to greater potency than simple alkyl groups (like methyl) or phenyl groups.[1] This is a vital insight for researchers considering the 2,8-dimethyl scaffold, as the methyl groups at these positions may result in a different activity profile compared to more complex analogs.

Caption: Key structure-activity relationships for the 6-aminoquinoxaline scaffold.

Key Experimental Protocols: Biological Evaluation

Protocol: In Vitro Antiproliferative MTT Assay

This protocol outlines a standard method for assessing the cytotoxic effects of the synthesized analogs on cancer cell lines.

Objective: To determine the concentration of an analog that inhibits cell growth by 50% (IC₅₀).

Materials:

-

Human cancer cell lines (e.g., A549, HT29)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Synthesized quinoxaline analogs dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the quinoxaline analogs in culture medium. Remove the old medium from the plates and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Remove the treatment medium. Add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C. The causality here is that viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Directions

The 6-amino-2,3-dimethylquinoxaline scaffold and its derivatives represent a highly promising class of compounds for the development of novel therapeutics, particularly in oncology. The synthetic routes are well-established, and a clear structure-activity relationship has been identified, pointing toward the derivatization of the 6-amino group as a critical step for achieving high potency.

The significant gap in the literature regarding the 6-amino-2,8-dimethylquinoxaline isomer presents a clear opportunity for future research. Key future directions should include:

-

Targeted Synthesis: The development of a validated synthetic route to produce 6-amino-2,8-dimethylquinoxaline and its subsequent derivatization.

-

Comparative Biological Evaluation: A head-to-head comparison of the 2,8-dimethyl analogs against their 2,3-dimethyl counterparts to elucidate the impact of the methyl group's position on biological activity and target selectivity.

-

Mechanism of Action Studies: For the most potent analogs identified, in-depth studies are needed to identify their specific molecular targets (e.g., which kinases or cellular pathways they inhibit).

By leveraging the extensive knowledge base of the 2,3-disubstituted analogs, researchers can efficiently design and evaluate novel 2,8-disubstituted compounds, potentially uncovering new therapeutic agents with improved efficacy and unique pharmacological profiles.

References

- Meruva, S. B., et al. (2015).

-

ResearchGate. (n.d.). SAR and potent compounds of some quinoxaline analogues. Retrieved from [Link]

- Chen, J., et al. (2011). 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study. Bioorganic & Medicinal Chemistry Letters, 21(1), 208-211.

- Google Patents. (2021). WO2021260092A1 - Quinoxaline derivatives as anti-cancer drugs.

- Sharma, A., et al. (2022). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Current Drug Targets, 23(1), 1-15.

- Gozalbes, R., et al. (2016). New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. Journal of Medicinal Chemistry, 59(15), 7183-7196.

- Ali, M., et al. (2017). A review on biological studies of quinoxaline derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 6(2), 1-24.

-

ResearchGate. (n.d.). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. Retrieved from [Link]

- Sanna, C., et al. (2020).

- Ali, I., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1055.

- Eissa, I. H., et al. (2021). Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies. Frontiers in Chemistry, 9, 738586.

-

ResearchGate. (n.d.). Solidphase synthesis of quinoxaline derivatives using 6-amino-2,3-dichloroquinoxaline loaded on AMEBA resin. Retrieved from [Link]

- Montero, V., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry, 270, 116360.

Sources

- 1. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Synthesis of Schiff Base Derivatives from 2,8-Dimethylquinoxalin-6-amine

This Application Note provides a comprehensive technical guide for the preparation of Schiff base derivatives from 2,8-Dimethylquinoxalin-6-amine (CAS 103139-95-3). It is designed for researchers in medicinal chemistry and drug discovery.

Abstract

Quinoxaline derivatives are a "privileged scaffold" in medicinal chemistry, exhibiting diverse biological activities including antibacterial, anticancer, and antitubercular properties.[1] This guide details the protocol for synthesizing Schiff base (imine) derivatives from This compound . Unlike the common 2,3-dimethyl isomer, the 2,8-dimethyl substitution pattern offers unique steric and electronic properties due to the methyl group at the C8 position (adjacent to N1). This protocol outlines the condensation mechanism, optimized reaction conditions, purification strategies, and characterization standards.

Chemical Foundation & Reactivity

Substrate Analysis

-

Molecular Formula: C₁₀H₁₁N₃

-

Structure: The molecule features a fused benzene-pyrazine system. The amino group (-NH₂) at position C6 acts as the nucleophile. The methyl group at C8 (ortho to the ring nitrogen N1) and C2 (on the pyrazine ring) stabilizes the core but leaves the C6 amine relatively unhindered for nucleophilic attack.[1]

Reaction Mechanism

The formation of the Schiff base follows a reversible condensation mechanism:

-

Nucleophilic Attack: The lone pair of the C6-amino nitrogen attacks the electrophilic carbonyl carbon of the aldehyde.

-

Carbinolamine Formation: A proton transfer creates an unstable carbinolamine intermediate.

-

Dehydration: Acid-catalyzed elimination of water yields the imine (

) bond.

Reaction Scheme Diagram

Caption: Mechanistic pathway for the condensation of this compound with an aldehyde.

Experimental Protocol

Materials & Reagents

| Component | Specification | Role |

| Substrate | This compound (1.0 eq) | Amine Precursor |

| Electrophile | Substituted Benzaldehyde (1.0 - 1.2 eq) | Carbonyl Source |

| Solvent | Absolute Ethanol (EtOH) or Methanol (MeOH) | Reaction Medium |

| Catalyst | Glacial Acetic Acid (AcOH) | Proton Donor |

| Purification | Ethanol, Dichloromethane (DCM), Hexane | Recrystallization/Wash |

Standard Operating Procedure (SOP)

Step 1: Reactant Preparation Dissolve 1.0 mmol of This compound in 10–15 mL of absolute ethanol in a round-bottom flask. Ensure complete dissolution; mild heating (40°C) may be required due to the fused ring system's lipophilicity.[1]

Step 2: Addition of Electrophile Add 1.0–1.2 mmol of the chosen aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde) to the solution.[1]

-

Note: Electron-withdrawing groups on the aldehyde (e.g., -NO₂, -Cl) typically accelerate the reaction, while electron-donating groups (e.g., -OMe) may require longer reaction times.

Step 3: Catalysis Add 2–3 drops of glacial acetic acid.

-

Mechanistic Insight: The acid protonates the carbonyl oxygen, increasing its electrophilicity, which is critical for the less nucleophilic aromatic amine.[1]

Step 4: Reflux & Monitoring Equip the flask with a condenser and reflux the mixture at 78–80°C for 3–6 hours.

-

Monitoring: Check progress via TLC (System: Hexane:Ethyl Acetate 7:3). The starting amine spot (lower R_f, often fluorescent) should disappear, replaced by a new, less polar product spot.[1]

Step 5: Work-up

-

Method A (Precipitation): If a solid precipitates upon cooling to room temperature (RT), filter the solid under vacuum.[1] Wash with ice-cold ethanol (2 x 5 mL) to remove unreacted aldehyde.

-

Method B (Solvent Evaporation): If no precipitate forms, evaporate the solvent to 20% volume using a rotary evaporator, then cool in an ice bath to induce crystallization.[1]

Step 6: Purification

Recrystallize the crude product from hot ethanol or an ethanol/DMF mixture. If high purity is required for biological screening, perform column chromatography (Silica gel 60, Gradient: Hexane

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification of quinoxaline Schiff bases.

Characterization & Validation

To validate the structure of the synthesized derivatives, look for these specific spectral signatures:

| Technique | Parameter | Expected Signal | Interpretation |

| FT-IR | 1600–1640 cm⁻¹ | Sharp band indicating imine formation. | |

| FT-IR | Disappearance | Absence of doublet at 3300–3400 cm⁻¹ confirms amine consumption. | |

| ¹H NMR | 8.4 – 9.0 ppm (Singlet) | Diagnostic azomethine proton.[1] | |

| ¹H NMR | 2.6 – 2.8 ppm (Singlet) | Methyl group adjacent to N1 (deshielded). | |

| ¹H NMR | 2.5 – 2.7 ppm (Singlet) | Methyl group on pyrazine ring. |

Troubleshooting Guide:

-

Hydrolysis: Schiff bases are sensitive to water. Ensure all solvents are anhydrous. If the product reverts to starting materials on the TLC plate, the silica may be too acidic; add 1% triethylamine to the eluent.[1]

-

Low Yield: If the reaction is sluggish, replace Ethanol with Toluene and use a Dean-Stark trap to physically remove water, driving the equilibrium forward.[1]

References

-

Chemical Identity: this compound.[2][3][4][5][6] CAS No. 103139-95-3.[2][3][4][5][6] Available from BLD Pharm and other fine chemical suppliers. [1]

-

General Protocol: Ajani, O. O., et al. "Microwave assisted synthesis and antimicrobial activity of some novel Schiff bases of quinoxalin-2(1H)-one-3-hydrazone." Journal of King Saud University - Science, vol. 22, no.[1] 3, 2010. [1]

-

Biological Context: Carta, A., et al. "Quinoxaline-2-carboxamide 1,4-di-N-oxides as new anti-tuberculosis agents." European Journal of Medicinal Chemistry, vol. 41, no.[1] 11, 2006.[1] [1]

-

Mechanistic Insight: Layer, R. W.[1] "The Chemistry of Imines." Chemical Reviews, vol. 63, no.[1] 5, 1963, pp. 489–510.[1]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 122457-29-8|3,7-Dimethylquinoxalin-6-amine|BLD Pharm [bldpharm.com]

- 3. 第15600页 - 化工产品|求购化工产品|化工产品原料 - CAS号查询 [ichemistry.cn]

- 4. CAS:122457-29-8, 3,7-Dimethylquinoxalin-6-amine-毕得医药 [bidepharm.com]

- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 103139-95-3 Name: [xixisys.com]

- 6. 103139-95-3|this compound|BLD Pharm [bldpharm.com]

Application Note & Protocol: Systematic Solvent Selection for the Recrystallization of 2,8-Dimethylquinoxalin-6-amine

Abstract

The purification of active pharmaceutical ingredients (APIs) and key intermediates is a critical step in drug development, where purity directly impacts safety and efficacy. Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[1][2][3][4][5] The success of this method, however, is fundamentally dependent on the judicious selection of an appropriate solvent or solvent system.[6][7] This application note provides a comprehensive guide for researchers and drug development professionals on the systematic selection of a suitable solvent for the recrystallization of 2,8-Dimethylquinoxalin-6-amine, a heterocyclic compound belonging to the quinoxaline class, which is noted for its diverse biological activities.[8][9] We present a workflow that combines theoretical principles with a practical, step-by-step experimental protocol for solvent screening and subsequent purification.

Introduction: The Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent.[10] The core principle is that most solid compounds are more soluble in a hot solvent than in a cold one.[1][7][11] An impure solid is dissolved in a minimal amount of a suitable hot solvent to create a saturated solution.[1][4] As this solution slowly cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. The growing crystals selectively incorporate molecules of the desired compound, excluding impurities, which remain dissolved in the surrounding solution (the mother liquor).[1] The final pure crystals are then isolated by filtration.[12]

An ideal recrystallization solvent for this compound should meet the following criteria[6][11][13][14]:

-

High Solvency at Elevated Temperatures: The compound should be highly soluble in the boiling solvent.[6][14]

-

Low Solvency at Low Temperatures: The compound should be poorly soluble or insoluble in the cold solvent to ensure good recovery.[6][14]

-

Appropriate Boiling Point: The solvent's boiling point should be lower than the melting point of the compound to prevent "oiling out," where the solid melts before dissolving.[14] The melting point of a similar compound, 6-Amino-2,3-dimethylquinoxaline, is 190-195 °C, suggesting the target compound has a relatively high melting point.

-

Inertness: The solvent must not react chemically with the compound.[11][13]

-

Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during drying.[6][13]

-

Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[6]

Physicochemical Profile of this compound

Understanding the structure of this compound is key to predicting its solubility.

Structure: ``` N / C C-CH3 / \ / C C || || C---C \ / C N / \ / C=C-C-NH2 | CH3

Caption: Workflow for single-solvent screening.

Protocol 2: Bulk Recrystallization of this compound

This protocol assumes ethanol has been identified as a suitable solvent from the screening process.

Materials:

-

Crude this compound

-

Ethanol (selected solvent)

-

Erlenmeyer flasks (2)

-

Hot plate

-

Stemless funnel and fluted filter paper (for hot filtration, if needed)

-

Büchner funnel, filter flask, and vacuum source

-

Watch glass

-

Spatula

Step-by-Step Recrystallization Procedure:

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to a gentle boil on a hot plate. Continue adding hot ethanol in small portions until the solid is just completely dissolved. [15]Avoid adding a large excess of solvent, as this will reduce the final yield. [11]2. Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are present in the hot solution, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a stemless funnel with hot ethanol vapor. Place a fluted filter paper in the funnel and quickly pour the hot solution through it into the clean, hot flask. This step prevents premature crystallization in the funnel. [7]3. Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the growth of larger, purer crystals. [7][11]Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

-

Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel. [15]5. Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold ethanol. [12][15]This removes any residual mother liquor containing dissolved impurities from the crystal surfaces.

-

Drying: Transfer the crystals from the funnel to a pre-weighed watch glass. Allow them to air-dry or place them in a vacuum oven at a moderate temperature to remove all traces of the solvent.

-

Analysis: Determine the melting point and yield of the purified product. A sharp melting point range close to the literature value indicates high purity.

Visualization of the Recrystallization Process

Caption: General steps for bulk recrystallization.

Conclusion

The selection of an appropriate recrystallization solvent is a critical, empirically-determined step for the purification of this compound. By following a systematic screening protocol based on the principles of solubility, researchers can efficiently identify an optimal solvent or solvent pair. The structural features of the target molecule suggest that polar protic solvents like ethanol are promising candidates. A carefully executed bulk recrystallization based on the screening results will yield a product of high purity, suitable for subsequent applications in research and drug development.

References

-

University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. University of York. Retrieved from [Link]

-

Solubility of Things. (n.d.). Quinoxaline derivative. Solubility of Things. Retrieved from [Link]

-

Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF. Scribd. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Crystallization - Organic Chemistry. CU Boulder. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Retrieved from [Link]

-

Harvard University. (n.d.). Recrystallization-1.doc.pdf. Retrieved from [Link]

-

ReCIPP. (2014). Quinoxaline, its derivatives and applications: A State of the Art review. ReCIPP. Retrieved from [Link]

-

PMC. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. PMC. Retrieved from [Link]

-

Scribd. (n.d.). Solvent Polarity Table | PDF. Scribd. Retrieved from [Link]

-

MDPI. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. Retrieved from [Link]

-

SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. SciSpace. Retrieved from [Link]

-

PraxiLabs. (2022). Recrystallization Definition, Principle &Purpose. PraxiLabs. Retrieved from [Link]

-

University of Rochester. (n.d.). Solvents and Polarity. Department of Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

-

University of California, Davis. (n.d.). Polarity of Solvents. Retrieved from [Link]

-

SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

-

EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. EBSCO. Retrieved from [Link]

-

Aakash. (n.d.). Crystallization: Definition, Principle, Demonstration & Application - Chemistry. Aakash. Retrieved from [Link]

-

ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 3: Crystallization. Chemistry LibreTexts. Retrieved from [Link]

-

Vapourtec. (2024). Flow Crystallization | Solubility Control. Vapourtec. Retrieved from [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. scispace.com [scispace.com]

- 3. praxilabs.com [praxilabs.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. vapourtec.com [vapourtec.com]

- 6. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]

- 7. edu.rsc.org [edu.rsc.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. recipp.ipp.pt [recipp.ipp.pt]

- 10. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]

- 11. Crystallization: Definition, Principle, Demonstration & Application - Chemistry - Aakash | AESL [aakash.ac.in]

- 12. science.uct.ac.za [science.uct.ac.za]

- 13. mt.com [mt.com]

- 14. web.mnstate.edu [web.mnstate.edu]

- 15. researchgate.net [researchgate.net]

Application Note: High-Efficiency Acylation of 2,8-Dimethylquinoxalin-6-amine

[1]

Abstract & Scientific Context

The quinoxaline scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors, antibacterial agents, and intercalating DNA binders. The specific derivative 2,8-Dimethylquinoxalin-6-amine (CAS 103139-95-3) presents a strategic handle for Structure-Activity Relationship (SAR) expansion via the exocyclic amine at position 6.

Acylation of this amine is the primary gateway to generating diverse amide libraries. However, the reaction requires careful control to ensure regioselectivity at the exocyclic nitrogen (

This guide details two robust protocols:

-

Method A (Standard): Acylation via Acyl Chlorides/Anhydrides for high-yielding, rapid synthesis.

-

Method B (Coupling): Amide bond formation via Carboxylic Acid activation (HATU/EDC) for sensitive or complex R-groups.

Chemical Strategy & Reactivity Analysis[1][2]

Reactivity Profile

The amino group at position 6 is an electron-rich aniline-like nucleophile.

-

Electronic Effect: The pyrazine ring is electron-withdrawing, which decreases the nucleophilicity of the 6-amine compared to a standard aniline. However, the methyl group at position 8 (meta to the amine) and position 2 (on the pyrazine ring) provide weak inductive donation (

), slightly recovering nucleophilicity. -

Regioselectivity: Under standard basic conditions, the

of the exocyclic amine (

Solubility Considerations

-

Dichloromethane (DCM): Preferred for simple acyl chlorides.

-

DMF/DMA: Required for Method B or when the starting amine exhibits poor solubility in chlorinated solvents.

-

Pyridine: Acts as both solvent and base/catalyst, ideal for stubborn acylations.

Experimental Protocols

Protocol A: Acylation via Acyl Chlorides (Schotten-Baumann Conditions)

Best for: Simple aliphatic/aromatic R-groups, high-throughput library generation.

Materials:

-

Substrate: this compound (1.0 equiv)

-

Reagent: Acyl Chloride (

) (1.1 – 1.2 equiv) -

Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Catalyst (Optional): 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

Step-by-Step Workflow:

-

Preparation: In a flame-dried round-bottom flask under

atmosphere, dissolve This compound (1 mmol, ~173 mg) in anhydrous DCM (5–10 mL).-

Note: If the amine does not fully dissolve, add a minimal amount of DMF or switch to THF.

-

-

Base Addition: Add TEA (1.5 mmol, 210 µL). Cool the mixture to

in an ice bath. -

Acylation: Dropwise add the Acyl Chloride (1.1 mmol) diluted in 1 mL DCM.

-

Observation: A precipitate (triethylammonium chloride) typically forms immediately.

-

-

Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours.

-

Monitor: Check via TLC (System: 5% MeOH in DCM). The starting amine is fluorescent; the amide product often shows a distinct shift and altered fluorescence.

-

-

Workup (Precipitation Method - Preferred):

-

If the product precipitates: Filter the solid, wash with water (to remove ammonium salts) and cold

. -

If the product remains soluble: Dilute with DCM (20 mL), wash with Sat.

(2 x 10 mL), Water (1 x 10 mL), and Brine (1 x 10 mL).

-

-

Purification: Dry organic layer over

, concentrate, and recrystallize from EtOH or purify via flash chromatography (

Protocol B: Amide Coupling via Carboxylic Acids

Best for: Complex, chiral, or expensive acid partners where the acyl chloride is unstable or unavailable.

Materials:

-

Substrate: this compound (1.0 equiv)

-

Carboxylic Acid (

) (1.1 equiv) -

Coupling Agent: HATU (1.2 equiv) or EDC.HCl (1.5 equiv) + HOBt (1.5 equiv)

-

Base: DIPEA (3.0 equiv)

-

Solvent: DMF (Anhydrous)

Step-by-Step Workflow:

-

Activation: In a vial, dissolve the Carboxylic Acid (1.1 mmol) in DMF (3 mL). Add HATU (1.2 mmol) and DIPEA (3.0 mmol). Stir for 5–10 minutes at RT to form the active ester.

-

Why: Pre-activation minimizes side reactions and ensures the active species is ready for the less nucleophilic quinoxaline amine.

-

-

Addition: Add This compound (1.0 mmol) to the reaction mixture.

-

Reaction: Stir at RT for 12–16 hours.

-

Optimization: If conversion is low after 12h, heat to

.

-

-

Workup:

-

Pour the reaction mixture into ice-cold water (30 mL) with vigorous stirring.

-

The product usually precipitates as a fine solid. Filter, wash with water, and dry under vacuum.

-

Alternative: If no precipitate forms, extract with EtOAc (3 x 20 mL). Note that DMF is difficult to remove; wash organic layers thoroughly with 5% LiCl solution or water.

-

Data Summary & Troubleshooting

| Parameter | Method A (Acyl Chloride) | Method B (HATU Coupling) |

| Reaction Time | 1 - 4 Hours | 12 - 24 Hours |

| Temperature | ||

| Yield (Typical) | 85 - 95% | 60 - 85% |

| Main Byproduct | HCl salts (Easy removal) | Urea byproducts (Chromatography often needed) |

| Solubility Risk | Low (DCM dissolves most) | Moderate (DMF removal is tedious) |

Troubleshooting Table:

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Deactivated Amine | Add DMAP (10 mol%) as a nucleophilic catalyst. Heat to reflux (DCM) or |

| Bis-acylation | Excess Reagent | Strictly control Acyl Chloride stoichiometry (1.05 equiv). Add reagent slowly at |

| Oily Product | Solvent Trapping | Triturate the oil with cold Ether or Hexane/Pentane to induce crystallization. |

Visualizations

Reaction Mechanism & Pathway

The following diagram illustrates the mechanistic pathway and the critical decision points for the synthesis.

Caption: Mechanistic pathway comparing direct acylation (Method A) and coupling agent activation (Method B).

Workflow Decision Tree

Use this logic to select the optimal solvent and workup procedure.

Caption: Operational decision tree for solvent selection and workup based on solubility.

Safety & Handling (MSDS Highlights)

-

This compound: Treat as a potential irritant and toxic by ingestion. Use standard PPE (gloves, goggles).

-

Acyl Chlorides: Highly corrosive and lachrymators. Open only in a fume hood.

-

DCM/DMF: DCM is a suspected carcinogen; DMF is a reproductive toxin. Avoid inhalation.

References

-

BenchChem. Application Notes and Protocols: A Step-by-Step Guide to Aminolysis of Acyl Chlorides for Amide Synthesis. Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 146053, 2,3-Dimethylquinoxalin-6-amine. (Used for physicochemical property correlation). Retrieved from

-

Fisher Scientific. Amide Synthesis Protocols: Schotten-Baumann and Carbodiimide Methods. Retrieved from

-